4-Chloro-2-ethyl-7H-pyrrolo[2,3-D]pyrimidine
Description
4-Chloro-2-ethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at position 4 and an ethyl group at position 2. This scaffold is synthetically versatile, enabling modifications that enhance pharmacological properties. The chlorine at position 4 serves as a reactive site for nucleophilic substitution, while the ethyl group at position 2 influences steric and electronic interactions, impacting solubility and target binding .
Pyrrolo[2,3-d]pyrimidines are widely studied for their kinase inhibitory and anticancer activities. For example, LY231514, a pyrrolo[2,3-d]pyrimidine antifolate, inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) via polyglutamated metabolites . The structural flexibility of this core allows optimization for potency and selectivity.
Properties
IUPAC Name |
4-chloro-2-ethyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-2-6-11-7(9)5-3-4-10-8(5)12-6/h3-4H,2H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCWTTGGYCKHDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=CN2)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of α-Halomethylbenzylketones with Diaminopyrimidines
A widely adopted strategy involves the reaction of α-halomethylbenzylketones with 2,6-diamino-4-hydroxypyrimidine to form the pyrrolo[2,3-d]pyrimidine scaffold. For example, cyclocondensation of 2,4-dichlorobenzylketone derivatives yields 6-substituted pyrrolopyrimidines. Adapting this method, substituting the ketone precursor with an ethyl-bearing analog could directly incorporate the ethyl group at position 2.
Reaction Conditions :
β-Cyclodextrin-Catalyzed Green Synthesis
An eco-friendly approach uses β-cyclodextrin in water to catalyze the formation of pyrrolo[2,3-d]pyrimidines from ethyl cyanoacetate and aldehydes. While this method prioritizes sustainability, the absence of an ethyl-directing group in the starting materials limits its utility for the target compound. Modifications using ethyl-substituted aldehydes could be explored.
Key Parameters :
- Catalyst: β-Cyclodextrin (10 mol%)
- Solvent: Water
- Reaction Time: 2–4 hours
- Yield: 65–85% for unsubstituted derivatives
Strategies for 2-Ethyl Functionalization
Pre-Functionalized Building Blocks
Incorporating the ethyl group at position 2 requires ethyl-bearing precursors. For example, ethyl cyanoacetate has been used in cyclocondensation reactions to introduce cyano groups, which can be reduced to ethyl via hydrogenation. However, direct reduction of cyano to ethyl remains underexplored in pyrrolopyrimidine chemistry.
Alternative Approach :
Post-Synthetic Ethylation via Cross-Coupling
Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) offers a potential route to install the ethyl group. For instance, palladium-catalyzed coupling of a 2-bromo-pyrrolopyrimidine with ethylboronic acid could yield the desired product.
Hypothetical Conditions :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃
- Solvent: DMF/H₂O
- Temperature: 80°C
Integrated Synthetic Routes
Four-Step Sequence from Ethyl 2-Cyanoacetate
Building on Siegfried Pharmaceuticals’ methodology, an adapted route could proceed as follows:
- Step 1 : Coupling of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate.
- Step 2 : Cyclization with formamidine acetate to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
- Step 3 : Acid-mediated cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
- Step 4 : Chlorination with POCl₃ and simultaneous ethylation via alkylation at position 2.
Challenges :
- Competing reactions during alkylation may reduce yield.
- Protecting group strategies may be needed to avoid over-alkylation.
One-Pot Chloroethylation
A speculative yet promising approach involves using ethyl-containing chlorinating agents. For example, reacting the pyrrolopyrimidine core with ethyl hypochlorite (Cl-O-Et) could introduce both substituents simultaneously.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-ethyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: Commonly involves nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring.
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Typically uses nucleophiles such as amines or thiols.
Suzuki Coupling: Utilizes palladium catalysts and boronic acids.
Oxidation: Often employs oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products: The reactions yield various derivatives of 4-Chloro-2-ethyl-7H-pyrrolo[2,3-D]pyrimidine, which can be further utilized in the synthesis of complex organic compounds .
Scientific Research Applications
Kinase Inhibitors
4-Chloro-2-ethyl-7H-pyrrolo[2,3-D]pyrimidine serves as a crucial intermediate in synthesizing kinase inhibitors. These inhibitors are vital for treating various cancers by targeting specific kinases involved in tumor growth and proliferation.
- Case Study: CCT128930
Anticancer Activity
Research has shown that derivatives of 4-Chloro-2-ethyl-7H-pyrrolo[2,3-D]pyrimidine exhibit promising anticancer properties.
- Cytotoxic Effects
Antiviral and Anti-inflammatory Properties
The compound's derivatives have also been explored for their antiviral and anti-inflammatory activities.
- Research Findings
Safety and Toxicity
4-Chloro-2-ethyl-7H-pyrrolo[2,3-D]pyrimidine has low toxicity but can cause irritation upon contact. Proper safety measures should be adhered to during its handling and usage to mitigate risks associated with exposure.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethyl-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets, such as kinases. It acts as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition disrupts the signaling pathways involved in cell division and survival, leading to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Substituent Effects at Position 4
The chlorine atom at position 4 is a critical determinant of reactivity and biological activity. Comparisons with derivatives modified at this position include:
Key Findings :
- Chlorine at position 4 facilitates nucleophilic substitution, enabling diverse derivatization (e.g., amines, thiols) .
- Fluorinated aryl amines (e.g., compound 2) exhibit higher melting points and metabolic stability compared to non-fluorinated analogs .
- Thiol-substituted derivatives (e.g., JAK-3 inhibitors) demonstrate distinct biological targeting compared to chloro or amine analogs .
Substituent Effects at Position 2
The ethyl group at position 2 influences steric bulk and electronic effects. Comparisons include:
Key Findings :
- Ethyl groups balance lipophilicity and steric effects, making them favorable for cell permeability .
- Bulky substituents (e.g., naphthylethyl) enhance target affinity but may reduce aqueous solubility .
- Nitrogen-containing groups (e.g., pyrrolidin-1-yl) improve interactions with kinase active sites .
Anticancer Activity:
- LY231514 : Inhibits TS, DHFR, and GARFT with Ki values of 1.3–65 nM for its polyglutamates, demonstrating multi-target efficacy .
- 4-Amino derivatives: Moderate anticancer activity but require structural optimization for potency .
Kinase Inhibition:
- PF-06459988 : A 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative with irreversible EGFR T790M inhibition, highlighting the scaffold’s relevance in kinase drug discovery .
- Aurora kinase inhibitors: 2,6,7-Trisubstituted derivatives show nanomolar IC50 values, emphasizing the importance of substitution patterns .
Physical Properties
Biological Activity
4-Chloro-2-ethyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound known for its significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the pyrrolo[2,3-d]pyrimidine family, characterized by a fused pyrrole and pyrimidine ring system. The presence of chlorine and ethyl substituents at specific positions contributes to its unique chemical reactivity and biological properties.
Target Pathways:
4-Chloro-2-ethyl-7H-pyrrolo[2,3-D]pyrimidine primarily interacts with Janus kinases (JAKs), which play a crucial role in the JAK-STAT signaling pathway. This pathway is essential for mediating various cellular responses, including immune function and cell proliferation .
Induction of Apoptosis:
Research indicates that this compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy. The mechanism involves upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Anticancer Properties
Numerous studies have evaluated the anticancer potential of 4-chloro-2-ethyl-7H-pyrrolo[2,3-D]pyrimidine:
- Cytotoxicity Assays: In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 29 to 59 µM. Notably, some derivatives exhibited even lower IC50 values, indicating enhanced potency compared to established drugs like sunitinib .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-Chloro-2-ethyl-7H-pyrrolo[2,3-D]pyrimidine | HepG2 | 40-204 | Induces apoptosis |
| Derivative 5k | Various | 29-59 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary results suggest potential efficacy against certain bacterial strains, although further research is needed to establish specific mechanisms and effectiveness in clinical settings.
Case Studies
-
Cancer Treatment Research:
A study focused on the effects of 4-chloro-2-ethyl-7H-pyrrolo[2,3-D]pyrimidine on HepG2 liver cancer cells showed that treatment led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. This suggests that the compound may be effective in treating liver cancer through apoptosis induction . -
In Silico Studies:
Molecular modeling studies have been conducted to predict the binding interactions of this compound with various kinases involved in cancer progression. These studies support its potential as a targeted therapy for specific types of cancer .
Q & A
Q. What are the common synthetic routes for preparing 4-chloro-2-ethyl-7H-pyrrolo[2,3-d]pyrimidine?
The synthesis typically involves a multi-step approach:
- Core formation : Construct the pyrrolo[2,3-d]pyrimidine scaffold via cyclization of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate (as described for related compounds in ).
- Chlorination : Introduce chlorine at the 4-position using reagents like phosphorus oxychloride (POCl₃) under reflux, as demonstrated in for analogous compounds .
- Ethyl substitution : Introduce the ethyl group at the 2-position via alkylation or nucleophilic substitution. For example, use ethyl halides or Grignard reagents under controlled conditions (temperature: 60–80°C, solvent: isopropanol or DMF) . Purification often involves column chromatography or recrystallization from methanol/chloroform mixtures, with yields optimized by adjusting reaction times (12–48 hours) .
Q. How is the structural identity of 4-chloro-2-ethyl-7H-pyrrolo[2,3-d]pyrimidine confirmed in synthetic chemistry research?
Key analytical techniques include:
- ¹H/¹³C NMR : Characteristic signals for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and pyrrolopyrimidine protons (e.g., C5-H at δ ~5.9–6.3 ppm in DMSO-d₆) .
- HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ for C₈H₉ClN₃: 182.0481) .
- HPLC : Assess purity (>95% for biological studies) using reverse-phase C18 columns and acetonitrile/water gradients .
Q. What initial biological screening assays are recommended for assessing the activity of 4-chloro-2-ethyl-7H-pyrrolo[2,3-d]pyrimidine?
Prioritize kinase inhibition assays due to structural similarity to known kinase inhibitors:
- In vitro kinase assays : Test against EGFR, VEGFR2, or CDK2 using purified enzymes and ATP-competitive ELISA-based protocols (IC₅₀ determination) .
- Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with dose-response curves (1–100 µM) .
- Selectivity profiling : Use kinase panel screens (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for introducing the ethyl group at the 2-position of the pyrrolo[2,3-d]pyrimidine core?
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while isopropanol minimizes side reactions .
- Catalysts : Acidic conditions (e.g., HCl in isopropanol) facilitate substitution, as shown in for amine reactions .
- Temperature control : Maintain 60–80°C to balance reaction rate and decomposition .
- Monitoring : Use TLC (Rf ~0.5–0.7 in CHCl₃/MeOH 10:1) or in-situ FTIR to track intermediate formation .
Q. What strategies are effective in resolving contradictory results in kinase inhibition assays involving 4-chloro-2-ethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives?
Address discrepancies by:
- Assay standardization : Control ATP concentrations (e.g., 10 µM vs. 100 µM) to account for competitive inhibition dynamics .
- Cellular vs. enzymatic assays : Compare results in cell-based (e.g., proliferation) and cell-free (e.g., kinase activity) systems to distinguish membrane permeability effects .
- Structural analogs : Test derivatives with modified substituents (e.g., 5-ethyl vs. 5-methyl) to isolate steric/electronic contributions .
Q. How should researchers approach structure-activity relationship (SAR) contradictions between computational predictions and experimental data for this compound?
Mitigate discrepancies through:
- Docking refinement : Use cryo-EM or X-ray crystallography data (if available) to improve binding site modeling .
- Free-energy calculations : Apply molecular dynamics (MD) simulations to account for solvent effects and conformational flexibility .
- Experimental validation : Synthesize and test computationally prioritized analogs (e.g., halogenated derivatives) to validate SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
